molecular formula C18H20N2O3 B2943760 4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide CAS No. 343373-21-7

4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide

Cat. No.: B2943760
CAS No.: 343373-21-7
M. Wt: 312.369
InChI Key: XMTZNVIDRYIYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide is a synthetic benzamide derivative provided for research and experimental purposes. This compound is defined by the molecular formula C18H20N2O3 and is registered under CAS number 343373-21-7 . Benzamide analogues are of significant interest in medicinal chemistry and chemical biology for their potential as molecular scaffolds. The structure of this compound, which features a benzamide group linked via an oxyethylamino chain to a second 4-methylbenzamide unit, suggests its potential utility in the development of enzyme inhibitors or as a building block in the synthesis of more complex molecules for biological evaluation . For instance, structurally related benzamide compounds have been investigated in patented research for their activity against protein kinases, indicating a potential research pathway in oncology . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for use in humans, animals, or as a food additive. Researchers should consult the product's Safety Data Sheet (SDS) and handle the compound with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13-3-7-15(8-4-13)17(21)19-11-12-23-20-18(22)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTZNVIDRYIYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCONC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322152
Record name 4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085808
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

343373-21-7
Record name 4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation to introduce the benzoyl group, followed by nucleophilic substitution to attach the oxyethyl linkage . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halides (e.g., NaCl) and bases (e.g., NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Methyl-N-[2-(4-Methylphenoxy)Ethyl]Benzamide

  • Structure: Replaces the [(4-methylbenzoyl)amino]oxyethyl group with a phenoxyethyl linker.
  • Physicochemical Properties: Molecular weight 269.34 g/mol; higher lipophilicity due to the phenoxy group.

4-Bromo-N-(2-Nitrophenyl)Benzamide

  • Structure : Features bromo and nitro substituents (electron-withdrawing groups).
  • Impact : Increased electrophilicity enhances reactivity in nucleophilic environments, contrasting with the electron-donating methyl groups in the title compound. Crystal structure analysis reveals two molecules per asymmetric unit, suggesting dimerization tendencies absent in the methyl-substituted analogue .

4-Methyl-N-{[1-(4-Methylbenzoyl)Piperidin-4-yl]Methyl}Benzamide

  • Structure : Incorporates a piperidine ring, introducing a basic nitrogen atom.
  • Impact : The piperidine moiety enhances solubility and enables hydrogen bonding via the nitrogen. The dihedral angle between benzene rings (89.1°) contrasts with the title compound’s likely planar arrangement due to the flexible linker .

Nilotinib (4-Methyl-N-[3-(4-Methyl-1H-Imidazol-1-yl)-5-(Trifluoromethyl)Phenyl]Benzamide)

  • Structure: Contains trifluoromethyl and pyridinylpyrimidinylamino groups.
  • Activity : Potent DDR1/DDR2 kinase inhibitor; the trifluoromethyl group enhances target specificity and metabolic stability. The title compound lacks these motifs, suggesting divergent biological targets .

CI-994 (4-(Acetylamino)-N-(2-Aminophenyl)Benzamide)

  • Structure: Includes an acetylamino group and primary amine.
  • Activity: HDAC inhibitor inducing histone hyperacetylation. The title compound’s methyl and benzoylamino groups may limit similar epigenetic activity but could confer cytotoxicity via alternative mechanisms .

AS-4370 (Gastrokinetic Agent)

  • Structure : Features a morpholine ring and fluorobenzyl group.
  • Activity : Enhances gastric motility without dopamine D2 receptor antagonism. The title compound’s simpler structure may lack such specificity but could be optimized for gastrointestinal applications with structural modifications .

Key Research Findings and Implications

  • Cytotoxicity Potential: Derivatives with fused heterocycles (e.g., imidazo-triazol structures) exhibit cytotoxicity (27% yield), suggesting the title compound could be a precursor for anticancer agents .
  • Synthetic Challenges : Lower yields in complex analogues (e.g., 27% in imidazo-triazol derivatives) highlight the need for optimized synthetic routes for scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.